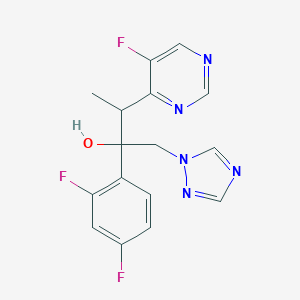

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Description

The compound 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly known as voriconazole, is a second-generation triazole antifungal agent. It is chemically designated as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and is marketed under the brand name Vfend® (Pfizer) . Voriconazole exhibits broad-spectrum activity against invasive fungal pathogens, including Aspergillus, Candida, Fusarium, and Scedosporium spp. Its mechanism involves inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, disrupting ergosterol biosynthesis . Despite its efficacy, voriconazole suffers from poor aqueous solubility (<0.1 mg/mL), necessitating formulation optimization .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411790 | |

| Record name | 2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182230-43-9 | |

| Record name | α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182230-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidineethanol, α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS No. 182230-43-9) is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal applications. This article explores the biological activity of this compound through various studies and findings.

The chemical structure of the compound includes a triazole ring that is crucial for its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3N5O |

| Molecular Weight | 349.31 g/mol |

| Melting Point | 123-128°C (dec.) |

| Solubility | Slightly in chloroform and methanol |

| pKa | 11.54 (predicted) |

Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, triazoles disrupt fungal cell membrane integrity, leading to cell death. This mechanism underlies the antifungal properties of compounds like this compound .

Biological Activity Studies

Recent studies have evaluated various derivatives of triazoles for their biological activities:

-

Antifungal Activity :

- In vitro studies demonstrated that derivatives with a triazole core exhibit significant antifungal activity against various pathogenic fungi including Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values were assessed to categorize their effectiveness:

- Case Study on Antifungal Efficacy :

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Antifungal Activity

Voriconazole is primarily known for its antifungal properties. The compound has been studied for its efficacy against various fungal pathogens, particularly Aspergillus fumigatus, which is a significant cause of invasive aspergillosis in immunocompromised patients. Research indicates that modifications to the Voriconazole structure can enhance its antifungal activity and spectrum of efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The unique structural features of 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol allow for a detailed exploration of its SAR. Studies have shown that the presence of fluorine atoms in the phenyl and pyrimidine rings contributes to increased lipophilicity and improved binding affinity to fungal enzymes involved in ergosterol biosynthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. For example, it can be synthesized from 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride through various chemical transformations .

Case Study: Voriconazole Impurity Analysis

A case study focusing on the analysis of Voriconazole impurities revealed that this compound can serve as a marker for quality control in pharmaceutical preparations. The identification and quantification of this impurity are crucial for ensuring the safety and efficacy of Voriconazole formulations .

Drug Development

Given its promising antifungal properties and structural characteristics, ongoing research may explore the potential of this compound in developing new antifungal agents or improving existing ones. The modification of functional groups could lead to enhanced efficacy against resistant fungal strains.

Research in Oncology

There is emerging interest in the role of triazole compounds in oncology due to their ability to inhibit specific enzymes involved in cancer cell metabolism. Future studies may investigate the application of this compound within this context.

Comparison with Similar Compounds

Fluorinated Pyrimidine and Phenyl Derivatives

- rel-(2R,3S)-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (5c) :

This analogue replaces the 5-fluoropyrimidine in voriconazole with a 6-chloro-5-fluoropyrimidine group and modifies the phenyl substituent to 4-fluorophenyl. It exhibits reduced purity (96.84%) and lower melting point (138–140°C) compared to voriconazole . - rel-(2R,3S)-2-(3,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (7a) :

Substitution of the 2,4-difluorophenyl group in voriconazole with 3,4-difluorophenyl results in high purity (99.48%) and comparable melting point (142–144°C). Such positional changes may alter binding affinity to fungal enzymes . - Voriconazole Impurity 18 :

A chloro-fluoropyrimidine derivative with a 1:1 diastereomeric ratio. This impurity highlights the sensitivity of voriconazole synthesis to halogenation conditions .

Thiazole-Based Analogues

Compounds 4 and 5 from and incorporate thiazole and pyrazole moieties instead of the pyrimidine-triazole backbone. These isostructural materials exhibit planar molecular conformations but differ in halogen substituents (Cl vs. F), impacting crystal packing and solubility .

Physicochemical and Pharmacokinetic Properties

Voriconazole’s low solubility limits oral bioavailability, driving research into cocrystal engineering . In contrast, analogues like 7a and 7b prioritize synthetic yield (82–86%) over solubility optimization .

Preparation Methods

Metal-Activated Condensation

A pivotal step involves the condensation of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Activation of metals such as magnesium or zinc in tetrahydrofuran (THF) or toluene facilitates nucleophilic substitution at the bromoethyl group. For example, WO2009084029A2 details a one-pot synthesis where magnesium activation precedes condensation at 0–5°C, followed by dehalogenation using zinc and sodium carbonate.

Stereochemical Control with Lewis Acids

The use of Lewis acids like lithium diisopropylamide (LDA) in THF ensures precise control over the stereochemistry of the resulting diastereomers. However, this method often yields a racemic mixture of (2R,3S/2S,3R)-enantiomers, necessitating resolution.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic Compound I is resolved using chiral resolving agents such as R(-)-10-camphor sulfonic acid. The process involves dissolving the racemate in isopropanol, followed by selective crystallization of the (2R,3S)-enantiomer salt. Filtration and basification with sodium carbonate yield the pure enantiomer.

Chromatographic Separation

Early methods relied on silica gel chromatography to separate enantiomers, but this approach suffers from low yields (30–40%) and scalability issues. Modern industrial processes favor salt formation due to higher efficiency (yields >90%).

Process Optimization and Scalability

Solvent Systems and Temperature

Optimal solvents include THF for metal activation and ethyl acetate for extraction. WO2009084029A2 reports distillation of THF at 43–45°C post-reaction to concentrate intermediates, followed by extraction with ethyl acetate and washing with EDTA to remove metal residues.

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Precautions include avoiding exposure to moisture and light, as indicated by its hazard statements (H302, H315, H319, H335) . Analytical techniques like HPLC or NMR should be used periodically to monitor stability.

Q. How is the stereochemistry of the compound confirmed during synthesis?

Stereochemical confirmation relies on X-ray crystallography (as seen in structurally similar compounds in ) or chiral HPLC. For example, notes the use of (2R,3S/2S,3R) diastereomers, suggesting that chiral resolution methods or optical rotation analysis are critical for verifying configurations .

Q. What synthetic routes are commonly employed for this compound?

A multi-step synthesis typically involves:

- Step 1: Coupling of fluoropyrimidine and difluorophenyl precursors via nucleophilic substitution.

- Step 2: Introduction of the 1,2,4-triazole moiety using alkylation or click chemistry.

- Step 3: Hydroxyl group protection/deprotection to achieve the final structure. Patents () highlight improved processes using regioselective catalysts or optimized reaction temperatures (e.g., 60–80°C) to enhance yield .

Q. What safety precautions are necessary when handling this compound?

Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory. Work should be conducted in a fume hood due to respiratory hazards (H335). Precautionary measures include avoiding inhalation and skin contact, as outlined in its GHS hazard statements .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies include:

- Catalyst selection: Use palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for fluoropyrimidine attachment).

- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature control: Maintain 60–80°C during cyclization steps to minimize side reactions . A comparative table of synthesis conditions from patents and literature:

| Step | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazole introduction | CuI/DBU | DMF | 80°C | 72 | |

| Pyrimidine coupling | Pd(PPh₃)₄ | THF | 60°C | 65 |

Q. What in vitro models are appropriate for evaluating antifungal activity?

- Broth microdilution assays (CLSI M27 guidelines) to determine minimum inhibitory concentrations (MICs).

- Agar diffusion assays for qualitative assessment of zone-of-inhibition ( ). For example, derivatives with trifluoromethyl substituents (e.g., compound 11d in ) showed enhanced activity against Candida albicans .

Q. How do fluorine substitutions influence pharmacokinetics?

Fluorine atoms at the 2,4-difluorophenyl and 5-fluoropyrimidine positions enhance:

Q. What role do salt forms play in physicochemical properties?

Q. How can structural analogs be designed to improve target binding?

Q. What computational methods predict binding affinity to fungal targets?

- Molecular dynamics (MD) simulations to assess stability in CYP51 binding pockets.

- QSAR models using descriptors like molar refractivity and H-bond acceptors.

’s InChI data enables PubChem-based virtual screening for analogs .

Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activity?

Conflicting data (e.g., variable MICs across studies) may arise from:

- Strain variability: Use standardized strains (e.g., ATCC 90028 for C. albicans).

- Assay conditions: Control pH, incubation time, and inoculum size.

Meta-analysis of data from , and 14 can identify trends in substituent effects .

Methodological Tables

Q. Table 1: Antifungal Activity of Key Derivatives

| Compound | Substituent | MIC (μg/mL) | Assay Type | Reference |

|---|---|---|---|---|

| 11d | 3-CF₃ on phenyl | 0.5 | Broth dilution | |

| 12d | 3-CF₃ (positional isomer) | 2.0 | Agar diffusion | |

| Analog A | 5-Cl-pyrimidine | 1.2 | Broth dilution |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Impact on Yield | Key Recommendation |

|---|---|---|

| Catalyst (Pd vs. Cu) | +15% | Use Pd(PPh₃)₄ for coupling |

| Solvent (DMF vs. THF) | +10% | DMF enhances intermediate solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.